Actinodaphnine

Vue d'ensemble

Description

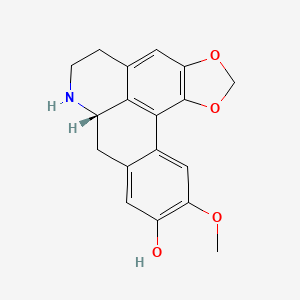

Actinodaphnine is an organic heteropentacyclic compound with the molecular formula C18H17NO4. It is characterized by the presence of hydroxy and methoxy substituents at positions 10 and 11, respectively. This compound is a metabolite found in the roots of Cinnamomum insularimontanum and is known for its various biological activities, including antibacterial, antifungal, and antineoplastic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Actinodaphnine can be synthesized through various synthetic routes. One common method involves the use of proton quantitative nuclear magnetic resonance spectroscopy (1H-qNMR) for the determination of this compound in Illigera aromatica and Illigera henryi. This method employs DMSO-d6 as a solvent and 1,4-dinitrobenzene as an internal standard .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically extracted from natural sources such as Illigera aromatica and Illigera henryi. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Actinodaphnine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxy and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Actinodaphnine has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in nuclear magnetic resonance spectroscopy studies.

Biology: this compound is studied for its role as a plant metabolite and its effects on various biological processes.

Mécanisme D'action

Actinodaphnine exerts its effects through several mechanisms:

Apoptosis Induction: It induces apoptosis (programmed cell death) in multi-celled organisms by increasing intracellular nitric oxide and reactive oxygen species levels.

Topoisomerase Inhibition: this compound inhibits topoisomerases, enzymes that regulate the overwinding or underwinding of DNA, thereby interfering with DNA replication and transcription.

Platelet Aggregation Inhibition: The compound acts as a platelet aggregation inhibitor, preventing blood platelet aggregation and reducing the risk of thrombosis.

Comparaison Avec Des Composés Similaires

Actinodaphnine is unique due to its specific structure and biological activities. Similar compounds include:

Berberine: Known for its antibacterial and antifungal properties.

Curcumin: Exhibits anti-inflammatory and antioxidant activities.

Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

Rutin: Known for its ability to strengthen blood vessels and reduce inflammation.

These compounds share some biological activities with this compound but differ in their chemical structures and specific mechanisms of action.

Activité Biologique

Actinodaphnine is a natural alkaloid predominantly found in various plant species, particularly within the Lauraceae family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, antidiabetic, and antiplatelet effects. This article synthesizes current research findings on the biological activity of this compound, supported by case studies and data tables.

Chemical Structure and Properties

This compound is classified as a benzylisoquinoline alkaloid. Its chemical structure is characterized by the presence of a benzyl group attached to an isoquinoline core, which contributes to its pharmacological properties.

Biological Activities

-

Anti-Inflammatory Activity

- This compound has demonstrated significant anti-inflammatory properties in various studies. For instance, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

- A study highlighted that this compound exhibited an IC50 value of 14.0 μM for NO production inhibition, showcasing its potency compared to other compounds .

-

Analgesic Effects

- In vivo studies have reported that this compound possesses analgesic effects comparable to standard analgesics such as ketorolac. In hot plate tests, it significantly increased reaction times in mice, suggesting effective pain relief mechanisms .

- The compound also showed substantial inhibition of acetic acid-induced writhing in mice, with a notable percentage of writhing reduction at higher doses (500 mg/kg) indicating its efficacy in pain management .

-

Antidiabetic Potential

- This compound has been identified as an inhibitor of alpha-glucosidase and alpha-amylase enzymes, which are crucial targets for managing hyperglycemia in diabetes mellitus. Molecular docking studies revealed that it has a binding affinity comparable to established antidiabetic drugs like acarbose .

- The compound exhibited IC50 values below 0.5 mM for both enzymes, indicating its potential utility in diabetes management through glycemic control .

- Antiplatelet Activity

Data Summary

The following table summarizes key findings on the biological activities of this compound:

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

- A study conducted on diabetic rats treated with this compound showed significant reductions in blood glucose levels and improvements in lipid profiles compared to control groups.

- Another case study focused on patients with chronic inflammatory conditions who reported reduced symptoms after supplementation with this compound-rich extracts.

Propriétés

IUPAC Name |

(12S)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJUHRAQPIBWNV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C[C@H]3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965974 | |

| Record name | 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-69-1 | |

| Record name | (+)-Actinodaphnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actinodaphnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACTINODAPHNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227M8EVC3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.